3,4-Difluoro-3',5'-dimethoxybenzophenone
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Overview
Description
3,4-Difluoro-3’,5’-dimethoxybenzophenone is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a benzophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-3’,5’-dimethoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,4-difluorobenzoyl chloride with 3,5-dimethoxyanisole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out in an anhydrous solvent like dichloromethane or chloroform under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of 3,4-Difluoro-3’,5’-dimethoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-3’,5’-dimethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atoms and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3,4-Difluoro-3’,5’-dimethoxybenzophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,4-Difluoro-3’,5’-dimethoxybenzophenone exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in stabilizing the compound’s structure and influencing its reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzophenone: Lacks the methoxy groups, which may result in different reactivity and applications.
3,5-Dimethoxybenzophenone: Lacks the fluorine atoms, affecting its binding affinity and chemical properties.
4,4’-Difluorobenzophenone: Has fluorine atoms in different positions, leading to variations in chemical behavior.
Uniqueness
3,4-Difluoro-3’,5’-dimethoxybenzophenone is unique due to the specific positioning of its fluorine and methoxy groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various research and industrial contexts.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(3,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-11-5-10(6-12(8-11)20-2)15(18)9-3-4-13(16)14(17)7-9/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJZMPAXGUBDKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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